(2E)-1-(naphthalen-2-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}but-2-en-1-one
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Overview
Description
(2E)-1-(naphthalen-2-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}but-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a conjugated system consisting of a carbonyl group and a double bond. This compound features a naphthalene ring, a trifluoromethoxy-substituted phenyl ring, and an enone moiety, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(naphthalen-2-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}but-2-en-1-one typically involves the following steps:
Formation of the enone moiety: This can be achieved through an aldol condensation reaction between an appropriate aldehyde and ketone under basic conditions.
Introduction of the naphthalene ring: This step may involve a Friedel-Crafts acylation reaction using naphthalene and an acyl chloride.
Substitution with the trifluoromethoxy-phenyl group: This can be done through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The enone moiety can undergo oxidation reactions to form epoxides or other oxidized products.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Epoxides, ketones, or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: This compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used as a probe to study biological processes involving enones and aromatic systems.
Medicine
Drug Development: It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-1-(naphthalen-2-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}but-2-en-1-one would depend on its specific application. In general, the enone moiety can participate in Michael addition reactions, while the aromatic rings can engage in π-π interactions with biological targets. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(phenyl)-3-{[4-(trifluoromethoxy)phenyl]amino}but-2-en-1-one: Similar structure but lacks the naphthalene ring.
(2E)-1-(naphthalen-2-yl)-3-{[4-methoxyphenyl]amino}but-2-en-1-one: Similar structure but lacks the trifluoromethoxy group.
Uniqueness
- The presence of both the naphthalene ring and the trifluoromethoxy group makes (2E)-1-(naphthalen-2-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}but-2-en-1-one unique in terms of its electronic and steric properties. These features can influence its reactivity, biological activity, and potential applications.
Properties
IUPAC Name |
(E)-1-naphthalen-2-yl-3-[4-(trifluoromethoxy)anilino]but-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3NO2/c1-14(25-18-8-10-19(11-9-18)27-21(22,23)24)12-20(26)17-7-6-15-4-2-3-5-16(15)13-17/h2-13,25H,1H3/b14-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNLORURPVGCPO-WYMLVPIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC2=CC=CC=C2C=C1)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC2=CC=CC=C2C=C1)/NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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